![molecular formula C13H14N4OSi B14403851 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline CAS No. 87954-07-2](/img/structure/B14403851.png)
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline is a compound characterized by the presence of a trimethylsilyl group bonded to a pyrimido[4,5-C]cinnoline structureThe trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts chemical inertness and a large molecular volume to the compound .
Méthodes De Préparation
The synthesis of 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline involves several steps. One common method includes the reaction of pyrimido[4,5-C]cinnoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions. This allows for selective reactions to occur at specific sites on the molecule . The pyrimido[4,5-C]cinnoline structure may interact with biological targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline can be compared with other similar compounds, such as:
Pyrimido[4,5-D]pyrimidine: Another bicyclic system with different reactivity and biological properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varying degrees of chemical inertness and reactivity.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the pyrimido[4,5-C]cinnoline structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87954-07-2 |
|---|---|
Formule moléculaire |
C13H14N4OSi |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
trimethyl(pyrimido[4,5-c]cinnolin-1-yloxy)silane |
InChI |
InChI=1S/C13H14N4OSi/c1-19(2,3)18-13-11-9-6-4-5-7-10(9)16-17-12(11)14-8-15-13/h4-8H,1-3H3 |
Clé InChI |
NDJNULGAKHZAGG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC=NC2=C1C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
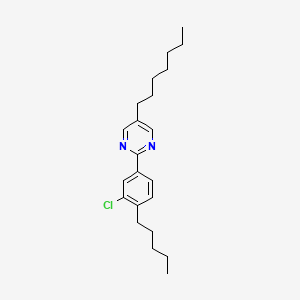
methanol](/img/structure/B14403783.png)

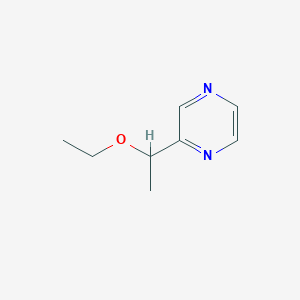
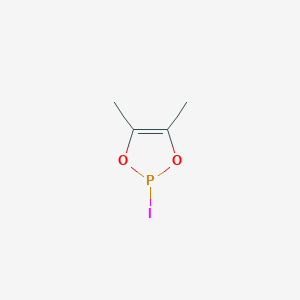
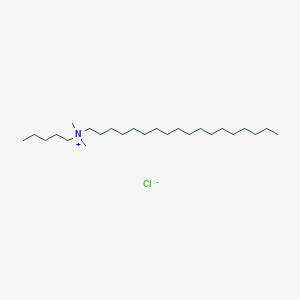
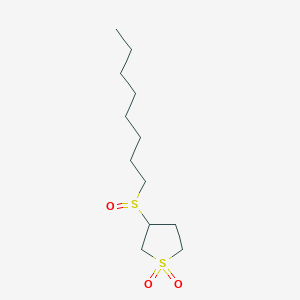

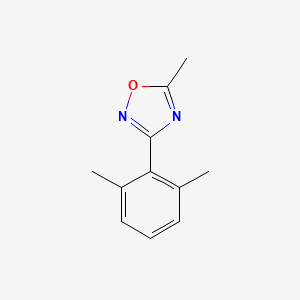
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
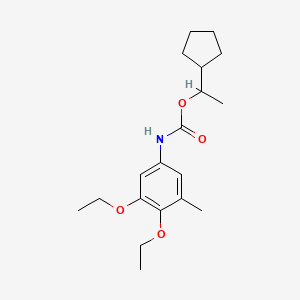
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)
